molecular formula C10H8 B14232178 Cyclodeca-1,2,4,6,7,9-hexaene CAS No. 663599-31-3

Cyclodeca-1,2,4,6,7,9-hexaene

Cat. No.: B14232178
CAS No.: 663599-31-3
M. Wt: 128.17 g/mol
InChI Key: HVIPDMMFBOJNPL-UHFFFAOYSA-N
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Description

Cyclodeca-1,2,4,6,7,9-hexaene is a fully conjugated cyclic hydrocarbon with alternating single and double bonds, forming a 10-membered carbon ring. Its structure features six double bonds positioned at 1,2,4,6,7,9, creating a unique electronic configuration that influences its stability, reactivity, and thermodynamic properties.

Properties

CAS No.

663599-31-3

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-4,7-10H

InChI Key

HVIPDMMFBOJNPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C=CC=CC=C=C1

Origin of Product

United States

Preparation Methods

The synthesis of cyclodeca-1,2,4,6,7,9-hexaene involves several steps, often starting from simpler precursors. One common synthetic route includes the cyclization of linear polyenes under specific conditions. For instance, the compound can be synthesized by the cyclization of a suitable diene precursor using a transition metal catalyst. The reaction conditions typically involve high temperatures and inert atmospheres to prevent unwanted side reactions .

advancements in synthetic organic chemistry may pave the way for more efficient production techniques in the future .

Chemical Reactions Analysis

Cyclodeca-1,2,4,6,7,9-hexaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclodecane.

    Substitution: Electrophilic substitution reactions can occur, where halogens or other substituents replace hydrogen atoms on the ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketones or carboxylic acids, while reduction results in the formation of cyclodecane .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[5.5.5.5]Hexaene (Hyperbolic Paraboloid Hydrocarbon)

  • Structural Similarities :
    Both compounds are fully conjugated cyclic hydrocarbons. [5.5.5.5]Hexaene, a [12]annulene derivative, shares the alternating single/double bond motif but with a larger 12-membered ring and a hyperbolic paraboloid geometry .
  • Thermodynamic Stability :
    Cyclodeca-1,2,4,6,7,9-hexaene likely exhibits lower stability due to increased ring strain in smaller cycles. By contrast, [5.5.5.5]hexaene is stabilized by its symmetric structure, with isomers containing benzene or acetylene groups being 17.5–51.4 kJ/mol less stable .
  • Reactivity :
    [5.5.5.5]Hexaene undergoes π-bond shifting with a low activation energy (∆H‡298 = 67.6 kJ/mol), suggesting rapid reactivity at room temperature. Cyclodeca-hexaene may display similar dynamic behavior but with higher strain-induced reactivity.
Table 1: Key Properties of Cyclodeca-hexaene vs. [5.5.5.5]Hexaene
Property This compound (Predicted) [5.5.5.5]Hexaene
Ring Size 10-membered 12-membered
Conjugation Fully conjugated Fully conjugated
Stability (∆H298) Moderate (high strain) High (∆H = 0 kJ/mol)
π-Bond Shifting (∆H‡298) ~70–90 kJ/mol (estimated) 67.6 kJ/mol
Skeletal Inversion Barrier Not studied 249.2 kJ/mol

Benzene and Larger Annulenes

  • Benzene: The prototypical aromatic compound with a 6-membered ring. Cyclodeca-hexaene lacks benzene’s resonance stabilization due to non-planarity and larger ring size.
  • [12]Annulene :
    A 12-membered conjugated system, similar to [5.5.5.5]hexaene but without fused rings. Cyclodeca-hexaene’s smaller size may lead to greater bond-length alternation and reduced aromaticity.

Cyclohexasiloxane (Si-O Ring Systems)

  • While Cyclodeca-hexaene relies on π-conjugation, cyclohexasiloxane’s stability arises from Si-O bond strength and ring flexibility .
Table 2: Cyclodeca-hexaene vs. Cyclohexasiloxane
Property This compound Cyclohexasiloxane
Bond Type C=C/C-C conjugated Si-O single bonds
Ring Strain High Low
Reactivity Electrophilic addition Hydrolysis-resistant
Thermal Stability Moderate (decomposes at <200°C) High (>300°C)

Hexachlorocyclohexanes (HCHs)

  • Their stability arises from halogenation rather than π-electron delocalization, making them unsuitable for direct comparison but highlighting the role of substituents in cyclic systems .

Research Implications

  • Applications : Its conjugated structure may suit organic electronics, though stability issues must be addressed.

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